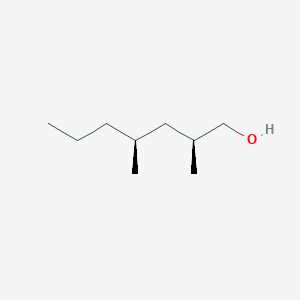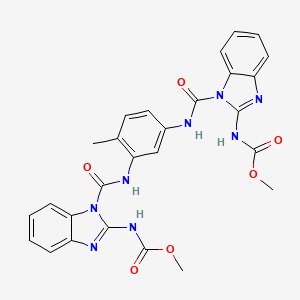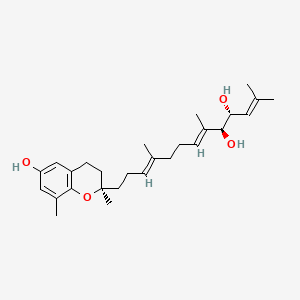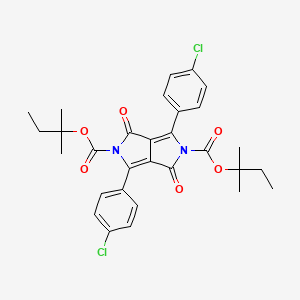
2-Methoxyfentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyfentanyl is a synthetic opioid analgesic that is an analog of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a methoxy group, which can influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyfentanyl typically involves the following steps:
- This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound .
N-Phenethyl-4-piperidone: is reacted with to form .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyfentanyl undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-Methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and in forensic toxicology.
Wirkmechanismus
2-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate , leading to analgesia and sedation. The compound also activates G-protein-coupled receptors , which modulate pain perception and response .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyfentanyl is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Similar in structure but with an acetyl group instead of a methoxy group.
Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.
p-Methoxyfentanyl: Another methoxy-substituted analog with slightly lower potency.
This compound is unique due to its specific methoxy substitution, which can influence its binding affinity and pharmacological effects compared to other fentanyl analogs .
Eigenschaften
CAS-Nummer |
76107-50-1 |
|---|---|
Molekularformel |
C23H30N2O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(21-11-7-8-12-22(21)27-2)20-14-17-24(18-15-20)16-13-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
InChI-Schlüssel |
SFUHBOZPWMIOFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


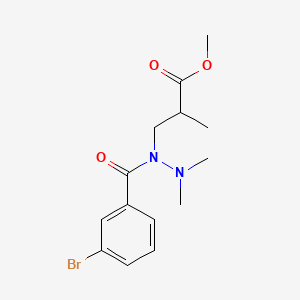
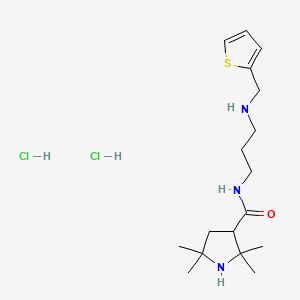
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
